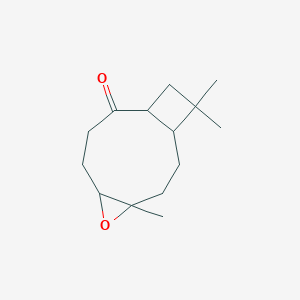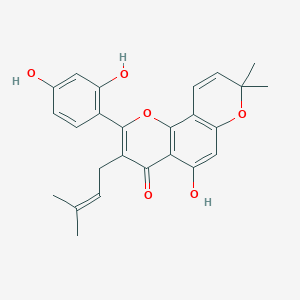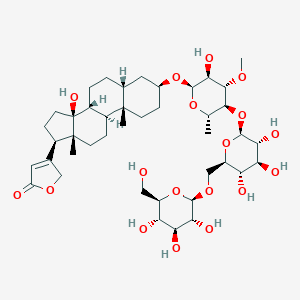![molecular formula C27H32N2O8 B206716 [(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate CAS No. 31282-07-2](/img/structure/B206716.png)
[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate
Overview
Description
Synthesis Analysis
Raucaffricine is involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina . A full-length raucaffricine-O-beta-d-glucosidase gene from Stevia rebaudiana Bertoni (named SrRG1) has been reported. This gene consists of a 1650 bp open reading frame encoding a protein of 549 amino acids .Molecular Structure Analysis
The crystal structure of Raucaffricine glucosidase from the ajmaline biosynthesis pathway has been reported .Chemical Reactions Analysis
Raucaffricine glucosidase (RG) is an enzyme specifically involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina .Physical and Chemical Properties Analysis
Raucaffricine is a powder with a molecular formula of C27H32N2O8 and a molecular weight of 512.56 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Improved Production and Utilization
Raucaffricine, a glucoalkaloid from Rauwolfia serpentina, has been optimized for production in cell suspension cultures. This method yields significantly higher amounts of raucaffricine than what is found in intact plants, highlighting its potential for large-scale production and research applications (Schübel, Ruyter & Stöckigt, 1989).
Role in Alkaloid Biosynthesis
Raucaffricine plays a crucial role in the biosynthesis of indole alkaloids in Rauvolfia serpentina. It serves as a precursor for vomilenine, a key intermediate in the biosynthesis of ajmaline, an important indole alkaloid (Warzecha, Gerasimenko, Kutchan & Stöckigt, 2000).
Enzymatic Studies and Crystallography
Enzymes specifically involved in the conversion of raucaffricine to other alkaloids have been a subject of research. The crystallization and X-ray analysis of raucaffricine glucosidase provide insights into enzyme mechanisms and can be valuable for biotechnological applications (Ruppert, Panjikar, Barleben & Stöckigt, 2006).
Novel Glucoalkaloids Discovery
Research on cell cultures of Rauwolfia serpentina led to the discovery of novel glucoalkaloids related to raucaffricine. These discoveries expand the understanding of the chemical diversity in plant alkaloids and their biosynthetic pathways (Ruyter, Schübel & Stöckigt, 1988).
Antimalarial and Antioxidant Activities
Studies have explored the chemical profile and biological activities of Rauvolfia caffra, which contains raucaffricine. While raucaffricine itself did not display antimalarial activity, it contributes to the overall chemical profile of the plant, which has shown significant biological activities (Tlhapi, Ramaite, van Ree, Anokwuru, Taglialatela-Scafati & Hoppe, 2018).
Mechanism of Action
Target of Action
Raucaffricine, a complex indole alkaloid, primarily targets the enzyme raucaffricine β-glucosidase . This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O- and S-glycosyl compounds .
Mode of Action
The enzyme raucaffricine β-glucosidase catalyzes the hydrolysis of raucaffricine, resulting in the formation of D-glucose and vomilenine . This reaction is part of the indole and ipecac alkaloid biosynthesis pathway .
Biochemical Pathways
Raucaffricine is involved in the indole and ipecac alkaloid biosynthesis pathway . The hydrolysis of raucaffricine by the enzyme raucaffricine β-glucosidase is a key step in this pathway . The product of this reaction, vomilenine, is a precursor to other indole alkaloids .
Result of Action
The hydrolysis of raucaffricine results in the formation of D-glucose and vomilenine . Vomilenine is a precursor to other indole alkaloids, which have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action of raucaffricine. For example, the production of secondary metabolites like raucaffricine can be expedited by stimuli from living, nonliving, and environmental sources . These stimuli can trigger various signal transduction pathways, leading to the synthesis of secondary metabolites . .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Raucaffricine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenol", "2,3-dimethoxybenzaldehyde", "ethyl 3-oxobutanoate", "methyl iodide", "magnesium", "2,5-dimethoxybenzyl chloride", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium sulfate", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)benzaldehyde by reacting 4-methoxyphenol, 2,3-dimethoxybenzaldehyde, and ethyl 3-oxobutanoate in the presence of catalytic amounts of sulfuric acid.", "Step 2: Alkylation of 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)benzaldehyde with methyl iodide in the presence of sodium hydride to yield 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)-5-methoxybenzaldehyde.", "Step 3: Reduction of 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)-5-methoxybenzaldehyde with sodium borohydride in methanol to yield 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)-5-methoxybenzyl alcohol.", "Step 4: Conversion of 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)-5-methoxybenzyl alcohol to 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)-5-methoxybenzyl chloride by reacting with thionyl chloride.", "Step 5: Grignard reaction of 2,5-dimethoxybenzyl chloride with magnesium in the presence of dry ether to yield 2,5-dimethoxybenzylmagnesium chloride.", "Step 6: Addition of 2,3-dimethoxy-4-(2,5-dimethoxybenzyl)-5-methoxybenzyl chloride to 2,5-dimethoxybenzylmagnesium chloride in the presence of dry ether to yield Raucaffricine.", "Step 7: Purification of Raucaffricine by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by recrystallization from chloroform." ] } | |
CAS No. |
31282-07-2 |
Molecular Formula |
C27H32N2O8 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24+,25+,26-,27+/m0/s1 |
InChI Key |
OSJPGOJPRNTSHP-ICYIRATMSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2[C@H]6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Raucaffricine and where is it found?
A1: Raucaffricine is a glucoalkaloid primarily found in Rauvolfia serpentina, a plant traditionally used in Ayurvedic medicine. [, , , , , , , ] It is also found in other Rauvolfia species, such as Rauvolfia caffra. [, ]
Q2: What is the biosynthetic pathway of Raucaffricine?
A2: Raucaffricine biosynthesis in Rauvolfia serpentina cell cultures starts with the condensation of dopamine and secologanin, ultimately leading to the formation of the glucoalkaloid strictosidine. Strictosidine is then deglucosylated by strictosidine glucosidase (SG) to produce cathenamine. [] The enzyme vomilenine glucosyltransferase then catalyzes the transfer of a glucose moiety from UDPG to vomilenine, yielding raucaffricine. [, ]
Q3: What is the role of Raucaffricine glucosidase (RG) in Raucaffricine metabolism?
A3: Raucaffricine glucosidase (RG) is an enzyme that specifically hydrolyzes raucaffricine, converting it to an intermediate in the ajmaline pathway. [, , , , ] This suggests a role for RG in regulating the levels of raucaffricine and directing its flow towards the production of other alkaloids like ajmaline.
Q4: How does the structure of RG contribute to its substrate specificity?
A4: The crystal structure of RG reveals a "wider gate" at its active site compared to the "slot-like" entrance of Strictosidine glucosidase (SG). [] This structural difference explains why RG can accept both strictosidine and raucaffricine as substrates, while SG only processes strictosidine. The amino acid residue Trp392 in RG, and its corresponding residue Trp388 in SG, are crucial for controlling the shape of this gate and therefore, substrate specificity. []
Q5: Have there been attempts to produce Raucaffricine in vitro?
A5: Yes, cell-suspension cultures of Rauvolfia serpentina have been successfully used to produce raucaffricine enzymatically. [, , ] By optimizing the culture medium, researchers have achieved high yields of raucaffricine, making it a viable alternative to extraction from plant material. []
Q6: Has the structure of Raucaffricine been revised?
A6: Yes, the initially proposed structure of raucaffricine as vomilenine-α-D-galactoside was later revised to vomilenine-β-D-glucoside based on enzymatic and nuclear magnetic resonance (NMR) studies. [, ]
Q7: What is the molecular formula and weight of Raucaffricine?
A7: The molecular formula of Raucaffricine is C\u2083\u2081H\u2084\u2082N\u2082O\u2081\u2081, and its molecular weight is 512.6 g/mol. [] This information is crucial for various analytical techniques used to characterize and quantify raucaffricine.
Q8: What spectroscopic data is available for Raucaffricine?
A8: \u2071\u2083C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize Raucaffricine. [] The interpretation of the NMR spectra was aided by comparison with spectra from other alkaloids and related compounds, confirming its structure. []
Q9: What are the potential applications of Raucaffricine?
A10: While research on raucaffricine is ongoing, its potential applications remain largely unexplored. Its role as an intermediate in the ajmaline pathway suggests it could be used as a precursor for the synthesis of other valuable alkaloids. [] Further research is needed to fully understand its pharmacological properties and explore its therapeutic potential.
Q10: What is the current state of research on Raucaffricine?
A11: While significant progress has been made in understanding the biosynthesis and structure of raucaffricine, research on its pharmacological activities, potential therapeutic applications, and toxicological profile is still in its early stages. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)








